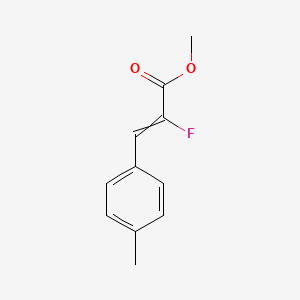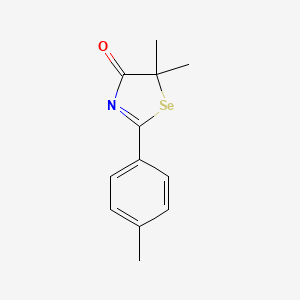
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- is an organoselenium compound with a unique structure that includes a selenazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- typically involves the reaction of 4-methylphenylselenium chloride with 5,5-dimethyl-2,4-dioxohexanoic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium methanolate, which facilitates the formation of the selenazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazolone ring to more reduced forms.
Substitution: The compound can undergo substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, reduced selenazolone compounds, and substituted selenazolone derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism by which 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- include:
2(5H)-Furanone, 5,5-dimethyl-: A structurally related compound with a furanone ring instead of a selenazolone ring.
5,5-Dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane: Another related compound with a dioxaborinane ring.
Uniqueness
The uniqueness of 4(5H)-Selenazolone, 5,5-dimethyl-2-(4-methylphenyl)- lies in its selenium-containing ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
350578-74-4 |
|---|---|
Molekularformel |
C12H13NOSe |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(4-methylphenyl)-1,3-selenazol-4-one |
InChI |
InChI=1S/C12H13NOSe/c1-8-4-6-9(7-5-8)10-13-11(14)12(2,3)15-10/h4-7H,1-3H3 |
InChI-Schlüssel |
LXJCBJUKTRYQDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C([Se]2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


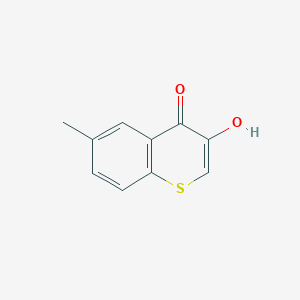
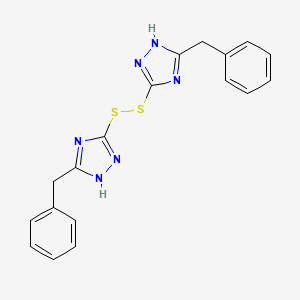


![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
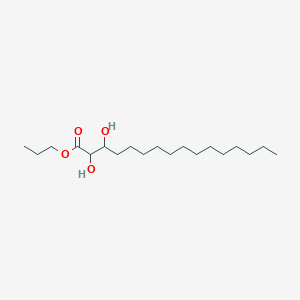
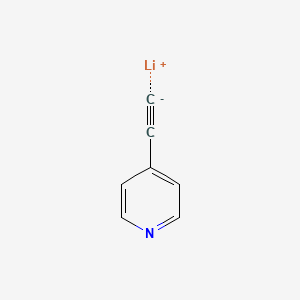
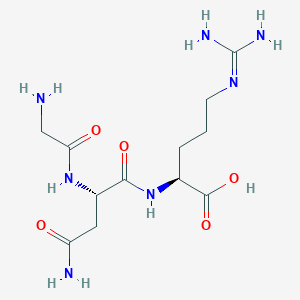
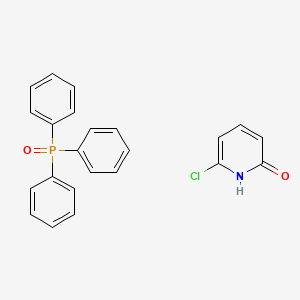
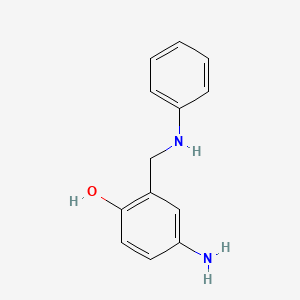

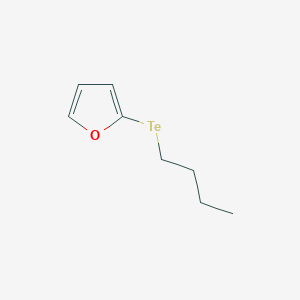
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
